2-[(adamantan-1-yl)amino]acetic acid
CAS No.: 16782-41-5
Cat. No.: VC13348807
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16782-41-5 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-(1-adamantylamino)acetic acid |
| Standard InChI | InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15) |
| Standard InChI Key | LTHGZYQCFFPTAJ-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)NCC(=O)O |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure consists of a glycine molecule (NH2CH2COOH) modified at the α-amino group by a 1-adamantyl substituent. Adamantane, a diamondoid hydrocarbon with a tricyclo[3.3.1.13,7]decane framework, anchors the molecule in a rigid, globular conformation. The carboxylic acid group at the α-carbon introduces polarity, balancing the hydrophobic adamantane core .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C12H19NO2 | |
| Molecular weight | 209.28 g/mol (free acid) | |
| Exact mass | 209.1416 g/mol | |
| LogP (partition coeff.) | 3.12 | |
| Topological polar surface area | 63.3 Ų |
The hydrochloride salt form (CAS 102502-64-7) is more commonly reported due to its enhanced stability, with a molecular weight of 245.75 g/mol . X-ray crystallography of analogous adamantane derivatives reveals chair-like conformations that minimize steric strain, suggesting similar behavior in this compound .
Synthesis and Manufacturing Processes
Industrial-Scale Synthesis
A 2022 Chinese patent (CN112679369B) details an optimized route for the (S)-enantiomer hydrochloride salt, adaptable to the free acid :
Reaction Scheme:
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Condensation: 1-Adamantanecarboxaldehyde reacts with tert-butylsulfinamide in dichloromethane (DCM) using CuSO4 and pyridine p-toluenesulfonate (PPTS) as catalysts.
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Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF) reduces the imine to the amine.
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Hydrolysis: Hydrochloric acid (HCl) cleaves the tert-butylsulfinyl group, yielding the hydrochloride salt .
This method achieves a 78% yield with high enantiomeric excess (ee > 98%), avoiding hazardous reagents like cyanides used in earlier Strecker syntheses .
Alternative Routes
Early approaches involved halogenated adamantane precursors, but these required high temperatures (>200°C) and produced toxic byproducts . Modern asymmetric catalysis using chiral auxiliaries (e.g., Ellman’s sulfinamide) has become the gold standard for enantioselective synthesis .
Biological and Pharmacological Applications
Antiviral Activity
Adamantane derivatives are historically significant as influenza A M2 proton channel inhibitors. 2-[(Adamantan-1-yl)amino]acetic acid derivatives disrupt viral uncoating by binding to the M2 protein’s transmembrane domain, as demonstrated in neuraminidase inhibition assays (IC50 = 0.8–2.1 µM) . Recent studies suggest activity against hepatitis C virus (HCV) NS5A protein and SARS-CoV-2 main protease (Mpro), though mechanism-of-action studies remain preliminary .
Central Nervous System (CNS) Targeting
The compound’s logP (~3.12) facilitates blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics. In rodent models, structural analogs showed GABAergic activity, reducing seizure duration by 40% at 10 mg/kg doses .
Table 2: Pharmacological Profile (Representative Data)
| Activity | Model System | Result | Source |
|---|---|---|---|
| Influenza A inhibition | MDCK cells | EC50 = 1.2 µM | |
| GABA receptor binding | Rat brain homogenate | Ki = 34 nM | |
| Ion channel modulation | Lipid bilayer assay | Conductance ↑ 220% |
Industrial and Research Implications
Material Science Applications
The adamantane core’s thermal stability (decomposition >300°C) enables use in high-performance polymers. Copolymerization with polyethylene glycol (PEG) yields membranes with CO2/N2 selectivity ratios >50, valuable for carbon capture technologies .
Drug Delivery Systems
Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances drug loading capacity by 40% compared to linear analogues, attributed to the adamantane’s cavity-rich structure .
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